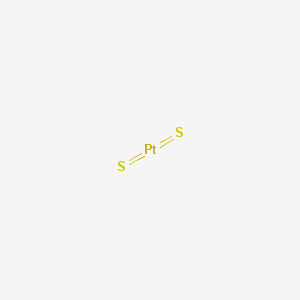

硫化铂 (PtS2)

货号 B086487

CAS 编号:

12038-21-0

分子量: 259.2 g/mol

InChI 键: RKNFJIIYAUSTJA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Platinum disulfide (PtS2) is an inorganic compound with the formula PtS2. It is a black, semiconducting solid, which is insoluble in all solvents . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers . PtS2 is a semiconductor 2D material having an indirect bandgap of 0.25eV as bulk and increasing to 1.6eV for monolayers .

Synthesis Analysis

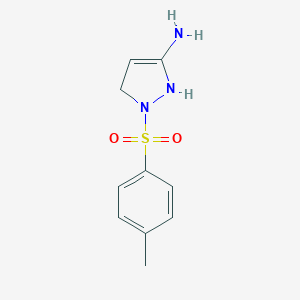

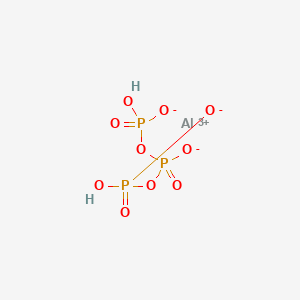

PtS2 has been investigated for potential electronic applications, due to its high charge-carrier mobility and strongly layer-dependent bandgap, it has proven to be one of the more difficult TMDs to synthesise . In contrast to most TMDs, Pt has a significantly more stable monosulfide, the non-layered PtS . Single crystals are grown by chemical vapor transport using phosphorus as the transport agent .Molecular Structure Analysis

The Platinum (IV) sulfide molecule contains a total of 2 bonds. There are 2 non-H bonds, 2 multiple bonds, and 2 double bonds . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers .Chemical Reactions Analysis

Platinum + Octasulfur = Platinum Disulfide Pt + S8 = PtS2 is a Synthesis reaction where four moles of Platinum [Pt] and one mole of Octasulfur [S 8] combine to form four moles of Platinum Disulfide [PtS 2] .Physical And Chemical Properties Analysis

Platinum sulfide (PtS2) has a molecular weight of 259.2 g/mol . It is a black, semiconducting solid, which is insoluble in all solvents . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers .科学研究应用

-

Electronic Applications

- Field : Electronics

- Application Summary : PtS2 has been investigated for potential electronic applications due to its high charge-carrier mobility and strongly layer-dependent bandgap .

- Methods of Application : The synthesis of PtS2 for electronic applications involves creating thin films of PtS2 on a variety of substrates .

- Results : While the results are not specified in the source, the high charge-carrier mobility and strongly layer-dependent bandgap suggest potential for use in electronic devices .

-

Photodetection Devices

- Field : Optoelectronics

- Application Summary : The thin layers of PtS2 can exhibit semiconducting behavior with a direct bandgap, which is favorable for photodetection devices .

- Methods of Application : The application in photodetection devices would involve the use of thin layers of PtS2 .

- Results : The results are not specified in the source, but the semiconducting behavior with a direct bandgap suggests potential for use in photodetection devices .

-

Nanoscale Devices

- Field : Nanotechnology

- Application Summary : The intrinsic properties of PtS2, combined with the inherent strength and chemical stability of platinum, suggest potential for its use in nanoscale devices .

- Methods of Application : The application in nanoscale devices would involve leveraging the inherent strength and chemical stability of platinum .

- Results : The results are not specified in the source, but the inherent strength and chemical stability of platinum suggest potential for use in nanoscale devices .

-

Solar Energy Materials

- Field : Renewable Energy

- Application Summary : PtS2 can be used in the development of solar energy materials .

- Methods of Application : The application in solar energy materials would involve the use of PtS2 in the form of sputtering targets and evaporation materials .

- Results : The results are not specified in the source, but the use of PtS2 in solar energy materials suggests potential for improving the efficiency of solar cells .

-

Fuel Cells

-

Solar Energy Materials

- Field : Renewable Energy

- Application Summary : PtS2 can be used in the development of solar energy materials .

- Methods of Application : The application in solar energy materials would involve the use of PtS2 in the form of sputtering targets and evaporation materials .

- Results : The results are not specified in the source, but the use of PtS2 in solar energy materials suggests potential for improving the efficiency of solar cells .

-

Fuel Cells

- Field : Energy Storage

- Application Summary : PtS2 can be used in the development of fuel cells .

- Methods of Application : The application in fuel cells would involve the use of PtS2 in the form of suspended or coated nanoparticles .

- Results : The results are not specified in the source, but the use of PtS2 in fuel cells suggests potential for improving the efficiency and durability of these energy storage devices .

-

Sensors

- Field : Sensor Technology

- Application Summary : The inherent strength and chemical stability of platinum, combined with the intrinsic properties of PtS2, suggest potential for its use in sensors .

- Methods of Application : The application in sensors would involve leveraging the inherent strength and chemical stability of platinum .

- Results : The results are not specified in the source, but the inherent strength and chemical stability of platinum suggest potential for use in sensors .

安全和危害

属性

IUPAC Name |

bis(sulfanylidene)platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pt.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFJIIYAUSTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Pt]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065200 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; Insoluble in water; [MSDSonline] | |

| Record name | Platinum(IV) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Platinum sulfide (PtS2) | |

CAS RN |

12038-21-0 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

8

Citations

Strain engineering is a powerful and widely used strategy for boosting the performance of electronic and optoelectronic devices. Here, we demonstrate an approach to tune the …

Number of citations: 2

arxiv.org

A kinetic study has been made to determine the optimum conditions for the palladium-catalyzed hydrogenations of dinitrotoluene to toluenediamine and of m-dinitrobenzene to m-…

Number of citations: 15

pubs.acs.org

Thermoradiative (TR) cells are one of the energy conversion devices that transform some heat energy into electricity and reject entropy through interband emission. The TR cells would …

Number of citations: 0

pubs.aip.org

Due to decreasing supplies of fossil fuels and increasing environmental pollution, the introduction of a more fuel efficient electrical power system in aircraft applications is necessary. …

Number of citations: 2

elib.uni-stuttgart.de

1.1. Background Human being has been using catalysts in everyday from gigantic scale in industries to small objects in everyday life [1-4]. Catalysts have been improved day by day for …

Number of citations: 7

eprints.lib.hokudai.ac.jp

The goal of this article is to illustrate the use of synchrotron radiation for investigating surface chemical reactions by photoelectron spectroscopy. A brief introduction and background …

Number of citations: 3

www.osti.gov

Solar reforming of hydrocarbons from the photocatalytic reduction of carbon dioxide is receiving considerable attention worldwide due to both the simplicity of the process and the easy …

Number of citations: 4

onlinelibrary.wiley.com

The discovery of novel materials with specific functional properties is one of the highest goals in materials science. Screening the structural and chemical space for potential new …

Number of citations: 1

edoc.hu-berlin.de

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)

![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)

![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)